(4-Chlorocinnolin-3-yl)methanamine
CAS No.: 1334147-88-4
Cat. No.: VC0036423
Molecular Formula: C9H8ClN3
Molecular Weight: 193.634
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334147-88-4 |
|---|---|
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 193.634 |
| IUPAC Name | (4-chlorocinnolin-3-yl)methanamine |
| Standard InChI | InChI=1S/C9H8ClN3/c10-9-6-3-1-2-4-7(6)12-13-8(9)5-11/h1-4H,5,11H2 |
| Standard InChI Key | IEPHRWVHONMEIG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N=N2)CN)Cl |
Introduction
Chemical Identity and Basic Properties
(4-Chlorocinnolin-3-yl)methanamine is a heterocyclic organic compound with the molecular formula C9H8ClN3. It contains a cinnoline core structure with a chlorine substitution at the 4-position and a methanamine (aminomethyl) group at the 3-position. The compound is registered with CAS number 1334147-88-4 and is also identified in chemical databases such as PubChem (Compound ID: 54594912).
Table 1: Chemical Identification and Basic Properties
| Parameter | Description |
|---|---|
| CAS No. | 1334147-88-4 |
| Product Name | (4-Chlorocinnolin-3-yl)methanamine |
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 193.634 g/mol |
| IUPAC Name | (4-chlorocinnolin-3-yl)methanamine |
| Standard InChI | InChI=1S/C9H8ClN3/c10-9-6-3-1-2-4-7(6)12-13-8(9)5-11/h1-4H,5,11H2 |
| Standard InChIKey | IEPHRWVHONMEIG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N=N2)CN)Cl |
| PubChem Compound | 54594912 |
The compound is structurally characterized by its bicyclic system consisting of a benzene ring fused with a pyridazine ring, forming the cinnoline scaffold. The presence of the chlorine substituent at position 4 and the aminomethyl group at position 3 contributes to its unique chemical and biological properties.
Physical and Chemical Properties
(4-Chlorocinnolin-3-yl)methanamine typically exists as a solid at room temperature, though specific physical state details can vary depending on purity and preparation methods. The compound's physical properties play a crucial role in its handling, storage, and applications in various research settings .
Solubility and Solution Properties
While specific solubility data is limited in the available literature, compounds with similar structural features typically exhibit good solubility in organic solvents such as methanol, ethanol, dichloromethane, and DMSO. The presence of the amino group likely contributes to its potential for hydrogen bonding, affecting its interaction with various solvents.
Synthetic Approaches and Chemical Reactions
Chemical Reactivity
The compound contains several reactive sites that may participate in various chemical transformations:
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The primary amine group (-NH2) can participate in nucleophilic substitution reactions, condensation with carbonyl compounds, or serve as a site for further functionalization.
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The chlorine at the 4-position may undergo nucleophilic aromatic substitution reactions.
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The nitrogen atoms in the cinnoline ring system may participate in coordination chemistry with metal ions or act as hydrogen bond acceptors .
Biological Activity and Applications
| Scenario | Recommended Action |
|---|---|
| General handling | Wear protective gloves, clothing, and eye/face protection |
| Skin contact | Wash with plenty of soap and water |
| Eye contact | Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing |
| Ingestion | Do NOT induce vomiting without medical advice; rinse mouth with water |
| Storage | Store in a well-ventilated place; keep container tightly closed |
The compound should be used only for research purposes by, or under the direct supervision of, technically qualified individuals .
Toxicological Information
The toxicological characteristics of (4-Chlorocinnolin-3-yl)methanamine indicate potential health effects including:
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Skin contact may result in inflammation characterized by itching, scaling, reddening, or blistering
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Eye contact may result in redness, pain, or severe eye damage
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Inhalation may cause irritation of the lungs and respiratory system
Structural Comparison with Related Compounds
Comparison with Similar Methanamine Derivatives
1-(4-Chloroquinolin-3-yl)methanamine (CAS: 1894270-38-2) represents a structurally related compound, differing primarily in the heterocyclic core structure (quinoline vs. cinnoline). This structural analog has a molecular weight of 192.6 g/mol and shares similar functional group positioning .
The structural comparison between these compounds can provide insights into structure-activity relationships and how minor changes in the heterocyclic scaffold might influence physical, chemical, and biological properties.
Relationship to Other Heterocyclic Compounds
The cinnoline scaffold in (4-Chlorocinnolin-3-yl)methanamine belongs to a broad family of nitrogen-containing heterocycles that include:
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Quinolines - differ in the position of nitrogen atoms
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Quinazolines - contain an additional nitrogen atom in the heterocyclic ring
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Pyridazines - represent the six-membered heterocyclic component of cinnolines
These structural relationships are important for understanding the compound's potential applications and chemical behavior within the context of heterocyclic chemistry research .
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